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The table below summarizes key quantitative data for quizartinib and its active metabolite, AC886.

Parameter Quizartinib AC886 Experimental Context / Notes

Binding Affinity (Kd)
for FLT3 [1]

3.3 nM 1.1 nM Measured against 404 non-mutant

kinases.

Number of Kinases
Bound (Kd <100 nM)
[1]

8 kinases 8 kinases Demonstrates high selectivity. Other

FLT3 inhibitors bound 19-83 other
kinases.

Cellular Growth
Inhibition (IC50) [1]

<1 nM <1 nM Potent growth inhibition in FLT3-ITD
mutated AML cells.

Inhibition of hERG
Current [2]

16.4% (at 1680
ng/mL)

12.0% (at 1730
ng/mL)

Contributes to QT prolongation risk.

Inhibition of IKs
Current [2]

67.5% (at 1630
ng/mL)

Information not
in sources

Major mechanism for QT prolongation.

Relative Exposure at
Steady State [2]

Reference ~60% of
quizartinib

In patients.
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Detailed Experimental Protocols

The key experiments cited in the search results used the following methodologies:

Kinase Binding Affinity and Selectivity Profiling [1]: The binding affinities (( K_d )) of quizartinib,

AC886, and other FLT3 inhibitors were measured against a panel of 404 non-mutant kinases using
a 11-point dose-response curve in duplicate. The results were visualized using a scatter plot

where each point represented a kinase, clearly showing FLT3 as the primary target for quizartinib and
AC886 with high selectivity.

Cellular Efficacy and Signaling Inhibition [1]: The inhibitory effects on FLT3-ITD signaling
pathways (e.g., PI3K/AKT, MEK/ERK, STAT5) and cell growth were assessed in FLT3-ITD mutated

AML cell lines (e.g., MOLM-14). Assays measured phosphorylation levels of key pathway
proteins and cell viability (with reported ( IC_{50} ) values) after exposure to the compounds.

In Vivo Antitumor Activity [1]: The efficacy of quizartinib was evaluated in mouse xenograft
models implanted with FLT3-ITD mutated tumors (including midostaurin-resistant lines). Mice were

administered quizartinib orally at various doses (e.g., ≥1 mg/kg), and studies monitored tumor
volume regression and body weight as an indicator of toxicity.

Concentration-QTc Analysis [3] [2]: This analysis used data from the phase 3 QuANTUM-R study
(NCT02039726). Nonlinear mixed-effects modeling was performed on time-matched, centrally
read triplicate ECG measurements and observed plasma concentrations of quizartinib and AC886
from 226 patients. The relationship was best described by a nonlinear maximum effect (Emax)
model.

Metabolic Pathway and Pharmacological Relationships

The following diagram illustrates the relationship between quizartinib, its metabolite AC886, and their key

pharmacological effects.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.oncotarget.com/article/27489/text/
https://www.oncotarget.com/article/27489/text/
https://www.oncotarget.com/article/27489/text/
https://www.simulations-plus.com/resource/concentration-qtc-analysis-of-quizartinib-in-patients-with-relapsed-refractory-acute-myeloid-leukemia/
https://link.springer.com/article/10.1007/s00280-020-04204-y
https://www.smolecule.com/products/s548045?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Quizartinib

CYP3A

Metabolism

FLT3_Inhibition QTc_Prolongation

Primary Driver

AC886

Contributor

Strong_CYP3A_Inhibitor

Inhibits

Click to download full resolution via product page

Relationship between quizartinib, its metabolite AC886, and key pharmacological effects.

Clinical and Preclinical Significance of AC886

Overcoming Resistance: Preclinical studies show that quizartinib (and by extension, AC886)
maintains antileukemic activity in midostaurin-resistant AML cell lines and mouse xenograft
models. This suggests its potential therapeutic value following failure of a type I FLT3 inhibitor like
midostaurin [1].

Impact on Dosing and Drug Interactions: Quizartinib is primarily metabolized by CYP3A, and
AC886 is also a substrate for this enzyme [4] [2]. When co-administered with a strong CYP3A
inhibitor (e.g., ketoconazole), quizartinib exposure nearly doubles. This is clinically managed by
reducing the quizartinib dose (e.g., from 30 mg to 20 mg, or from 60 mg to 30 mg) to manage the

increased risk of QTc prolongation [4] [2].
Role in Efficacy and Safety: AC886 is a major active species detected in plasma alongside

quizartinib. The combined inhibitory effect of both compounds on FLT3-ITD drives efficacy [1].
Conversely, the concentration-dependent QTc interval prolongation, a major safety concern, is

attributed to the combined effect of both the parent drug and the metabolite [3] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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